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For Immediate Release

An In-Depth Technical Guide on the Discovery, Development, and Eventual Discontinuation of

Ponalrestat, a Once-Promising Agent for Diabetic Complications.

This whitepaper provides a comprehensive technical overview of the discovery, development,

and clinical evaluation of Ponalrestat (also known by its developmental codes ICI 128436 and

MK-538, and brand names Statil and Prodiax).[1] Developed through a collaboration between

Imperial Chemical Industries (ICI) and Merck, Sharp and Dohme, Ponalrestat emerged as a

potent and selective inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of

diabetic complications. Despite its promising preclinical profile and advancement to late-stage

clinical trials, the drug ultimately failed to demonstrate sufficient efficacy, leading to the

discontinuation of its development. This guide is intended for researchers, scientists, and drug

development professionals interested in the history of aldose reductase inhibitors and the

challenges of translating preclinical promise into clinical success.

Discovery and Preclinical Development
The discovery of Ponalrestat was rooted in the "polyol pathway" hypothesis of diabetic

complications. This theory posits that in hyperglycemic states, the enzyme aldose reductase

(ALR2) converts excess glucose into sorbitol.[1] Sorbitol accumulation within cells leads to

osmotic stress, depletion of NADPH, and increased oxidative stress, contributing to the

pathology of diabetic neuropathy, retinopathy, and nephropathy. Consequently, inhibiting ALR2

was identified as a promising therapeutic strategy.
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Ponalrestat was developed as a potent, non-competitive inhibitor of aldose reductase 2

(ALR2).[1] Preclinical studies demonstrated its high selectivity for ALR2 over the related

enzyme aldehyde reductase 1 (ALR1).[1] In a key preclinical study, treatment with Ponalrestat
(25 mg/kg daily) in streptozotocin-induced diabetic rats was shown to prevent the enhanced

contractile responses to phenylephrine and the depressed endothelium-dependent relaxations

to carbachol in isolated aortae, suggesting a protective effect against diabetes-induced

vascular dysfunction.[2][3]

Chemical Synthesis
While the exact, detailed industrial synthesis protocol for Ponalrestat remains proprietary, the

scientific literature indicates a likely synthetic route based on its chemical structure: 2-(3-(4-

Bromo-2-fluorobenzyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid. The synthesis would

logically involve the following key steps:

Synthesis of the Phthalazinone Core: This would likely begin with the cyclization of a

substituted 2-carboxybenzoylhydrazine derivative to form the phthalazinone ring system.

Alkylation with the Benzyl Halide: The phthalazinone nitrogen would then be alkylated using

a suitable 4-bromo-2-fluorobenzyl halide, such as 4-bromo-2-fluorobenzyl bromide. The

synthesis of this key intermediate has been described, for example, by the reaction of 2-

fluoro-4-bromotoluene with N-bromosuccinimide (NBS) and a radical initiator like

azobisisobutyronitrile (AIBN).[4]

Introduction of the Acetic Acid Moiety: Finally, the acetic acid side chain would be introduced

at the 1-position of the phthalazinone ring, likely through a multi-step process involving the

introduction of a suitable functional group handle followed by conversion to the carboxylic

acid.

Mechanism of Action: Targeting the Polyol Pathway
Ponalrestat functions as a highly specific inhibitor of aldose reductase 2 (ALR2), the rate-

limiting enzyme in the polyol pathway. By blocking this enzyme, Ponalrestat prevents the

conversion of glucose to sorbitol. This mechanism is crucial in tissues that are not insulin-

dependent for glucose uptake, such as nerves, the retina, and the kidneys, where high glucose

levels can lead to significant sorbitol accumulation.
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Caption: Inhibition of the Polyol Pathway by Ponalrestat.

Quantitative Data Summary
The following tables summarize the key in vitro inhibitory data and a selection of clinical trial

results for Ponalrestat.

Table 1: In Vitro Inhibitory Activity of Ponalrestat[1]

Enzyme
Inhibition Constant
(Ki)

Mechanism of
Inhibition

Selectivity (ALR1
Ki / ALR2 Ki)

Aldose Reductase 2

(ALR2)
7.7 nM Non-competitive ~7800-fold

Aldehyde Reductase

1 (ALR1)
60 µM Mixed non-competitive

Table 2: Selected Clinical Trial Data for Ponalrestat in Diabetic Neuropathy
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Trial
Number of
Patients

Treatment
Group(s)

Duration
Key
Outcome
Measures

Results

Barnett et al.

(1991)
54

Ponalrestat

(300 mg/day),

Ponalrestat

(600 mg/day),

Placebo

24 weeks

Posterior

tibial motor

nerve

conduction

velocity (m/s)

Placebo: 35.3

± 4.9 to 33.4

± 4.0 (NS).

300 mg: 37.6

± 5.6 to 37.2

± 8.7 (NS).

600 mg: 34.5

± 6.1 to 36.2

± 6.8 (NS).

No significant

improvement

in symptoms,

vibration

perception, or

thermal

thresholds.

UK/Scandina

vian

Ponalrestat

Trial (1992)

259 Ponalrestat

(600 mg/day),

Placebo

18 months Vibration

perception

thresholds,

nerve

conduction

velocities,

nerve action

potential

amplitudes

No overall

beneficial

effect on

peripheral

nerve

function. A

slight, non-

significant

trend towards

prevention of

deterioration

in autonomic

nerve

function

(30:15 ratio)

in patients

with pre-
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existing

autonomic

neuropathy.

Gries et al.

(1992)
50

Ponalrestat

(600 mg/day),

Placebo

52 weeks

Motor and

sensory

nerve

conduction

velocities,

vibration

perception

thresholds,

symptom

scores,

autonomic

function tests

No significant

differences

between

Ponalrestat

and placebo

groups for

any of the

measured

parameters.

Macleod et

al. (1991)
30

Ponalrestat,

Placebo
16 weeks

Vibration

perception

threshold

Significant

improvement

in the mean

vibration

perception

threshold in

the

Ponalrestat

group. Trends

towards

improvement

in other

neuropathy

indices but

not

statistically

significant.[5]

Experimental Protocols
Aldose Reductase Inhibition Assay (In Vitro)
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This protocol is a generalized procedure based on common methods for determining aldose

reductase activity.

Objective: To determine the inhibitory potential of a test compound (e.g., Ponalrestat) on

aldose reductase activity by measuring the decrease in NADPH absorbance.

Materials:

Partially purified aldose reductase (from bovine lens or recombinant human ALR2)

NADPH

DL-glyceraldehyde (substrate)

Phosphate buffer (e.g., 0.067 M, pH 6.2)

Test compound (Ponalrestat) dissolved in a suitable solvent (e.g., DMSO)

UV-Vis spectrophotometer

Procedure:

Prepare a reaction mixture in a quartz cuvette containing the phosphate buffer, NADPH, and

the enzyme solution.

Add the test compound at various concentrations to the sample cuvettes. For the control,

add the solvent vehicle.

Incubate the mixture at a controlled temperature (e.g., 37°C) for a short period.

Initiate the reaction by adding the substrate, DL-glyceraldehyde.

Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 5 minutes).

This reflects the oxidation of NADPH to NADP+.

Calculate the rate of reaction (ΔA/min).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1679041?utm_src=pdf-body
https://www.benchchem.com/product/b1679041?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The percentage of inhibition is calculated using the formula: [(Rate of control - Rate of

sample) / Rate of control] x 100.

The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined

by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki

values are typically determined using Michaelis-Menten kinetics and Lineweaver-Burk plots.
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Caption: Experimental Workflow for Aldose Reductase Inhibition Assay.
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Nerve Conduction Velocity (NCV) Measurement
This protocol outlines the general procedure for measuring nerve conduction velocity in a

clinical setting.

Objective: To assess the speed of electrical impulse propagation along a nerve, which can be

slowed in diabetic neuropathy.

Equipment:

Electromyography (EMG) machine with nerve conduction study capabilities

Surface electrodes (stimulating and recording)

Conductive gel

Measuring tape

Procedure:

The patient is positioned comfortably, and the skin over the nerve to be tested is cleaned.

Recording electrodes are placed on the skin over a muscle supplied by the nerve being

studied. A reference electrode is placed nearby.

Conductive gel is applied to the electrodes to ensure good electrical contact.

A stimulating electrode is placed on the skin over the nerve at a specific point.

A mild, brief electrical stimulus is delivered through the stimulating electrode. This may cause

a slight tingling sensation and a muscle twitch.

The time it takes for the electrical impulse to travel from the stimulating electrode to the

recording electrode (latency) is measured.

The stimulating electrode is then moved to a second point along the nerve, and the

stimulation is repeated.

The distance between the two stimulation points is measured with a measuring tape.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The nerve conduction velocity is calculated by dividing the distance between the stimulation

points by the difference in the latencies.

Development Timeline and Discontinuation
The development of Ponalrestat followed a typical pharmaceutical pipeline, from preclinical

discovery to late-stage clinical trials.

Preclinical Phase

Clinical Phase

Discovery of Ponalrestat
(ICI 128436)

In Vitro Characterization
(Potency, Selectivity)

In Vivo Animal Studies
(Efficacy and Safety)

Phase I Trials
(Safety and Pharmacokinetics in Humans)

Phase II Trials
(Dose-Ranging and Efficacy in Patients)

Phase III Trials
(Large-scale Efficacy and Safety)

Discontinuation of Development
(Lack of Efficacy)
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Caption: Ponalrestat Development and Discontinuation Timeline.

Despite the strong preclinical rationale and potent in vitro activity, Ponalrestat, like many other

aldose reductase inhibitors of its time, failed to translate these promising findings into

significant clinical benefit for patients with diabetic neuropathy. The large-scale clinical trials did

not demonstrate a consistent or clinically meaningful improvement in the primary endpoints of

nerve function and symptomatology. Consequently, in the early 1990s, the development of

Ponalrestat was discontinued.

Conclusion
The story of Ponalrestat serves as a valuable case study in drug development. It highlights the

challenges of translating a well-defined mechanism of action and potent in vitro activity into

clinical efficacy. While the polyol pathway remains a target of interest in diabetic complications,

the experience with Ponalrestat and other first-generation aldose reductase inhibitors

underscores the complexity of diabetic neuropathy and the high bar for demonstrating clinical

benefit in this patient population. Future research in this area will likely require a more nuanced

understanding of the downstream consequences of aldose reductase activation and potentially

combination therapies that address multiple pathogenic pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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